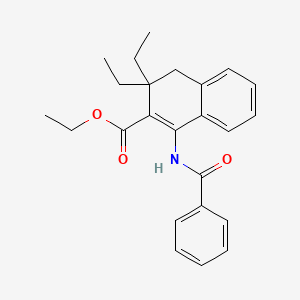
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide acts as a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. By blocking Nav1.7, this compound has been shown to reduce pain in animal models of neuropathic pain. The mechanism of action of this compound is not fully understood, but it is thought to involve binding to a specific site on the Nav1.7 channel.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its pain-reducing properties, this compound has been shown to have anti-inflammatory effects and to modulate the activity of other ion channels. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide for lab experiments is its high selectivity for Nav1.7, which allows for the specific targeting of this channel. This compound also has a relatively simple chemical structure, making it easy to synthesize and modify for further research. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide. One area of interest is the development of more potent derivatives of this compound for use in pain management. Another area of interest is the exploration of this compound's potential as a tool for studying ion channels in other contexts, such as in the cardiovascular system. Additionally, this compound may have applications in the development of novel materials due to its unique chemical properties. Overall, this compound is a promising compound with a range of potential applications in various fields of research.
合成方法
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide can be synthesized through a multi-step process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with adamantan-1-amine. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for research purposes.
科学研究应用
N-(5-methyl-2-pyridinyl)-1-adamantanecarboxamide has been investigated for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In neuroscience, this compound has been used as a tool to study the role of ion channels in neuronal excitability. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-2-3-15(18-10-11)19-16(20)17-7-12-4-13(8-17)6-14(5-12)9-17/h2-3,10,12-14H,4-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWPAMLNPUEMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5016780.png)
![5-[4-(benzyloxy)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016787.png)

![{5-[3-(2-furoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5016804.png)
![2-methoxy-N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5016817.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5016820.png)
![4-[2-(1H-benzimidazol-2-ylthio)-1-hydroxyethyl]-2,6-di-tert-butylphenol](/img/structure/B5016826.png)
![1-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5016827.png)
![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)
![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)

